molecular formula C6H9O7- B12086884 Propane, 1-nitro-, ion(1-)

Propane, 1-nitro-, ion(1-)

Cat. No.: B12086884
M. Wt: 193.13 g/mol
InChI Key: IAJILQKETJEXLJ-UHFFFAOYSA-M
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Description

Propane, 1-nitro-, commonly known as 1-nitropropane (CAS 108-03-2), is a nitroalkane with the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 g/mol . Its IUPAC Standard InChIKey is JSZOAYXJRCEYSX-UHFFFAOYSA-N, and it exists as a colorless liquid with a mild, fruity odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 1-nitropropane typically follows the nitration of propane or propylene as described above. The reaction conditions are optimized to maximize the yield of 1-nitropropane while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-nitropropane can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.

    Reduction: Reduction of 1-nitropropane can lead to the formation of amines. Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group in 1-nitropropane can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro compounds with higher oxidation states.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitroalkanes.

Scientific Research Applications

Scientific Research Applications

1-nitropropane is primarily used as a solvent and a precursor in various chemical syntheses. Its applications can be categorized into several key areas:

Organic Synthesis

1-nitropropane serves as a reagent in organic synthesis, particularly in the formation of other nitro compounds or as an intermediate in the production of pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows it to introduce functional groups into organic molecules.

Table 1: Common Reactions Involving 1-Nitropropane

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsNitroalkanes, Amines
Michael AdditionActs as a nucleophile in conjugate additionβ-Nitroalkenes
ReductionCan be reduced to form amines1-Aminopropane

Industrial Applications

In industrial settings, 1-nitropropane is utilized primarily as a solvent in paints, coatings, and adhesives. Its solvent properties make it effective for dissolving various substances, enhancing the performance of products like inks and cleaning agents.

Table 2: Industrial Uses of 1-Nitropropane

ApplicationDescription
Solvent for CoatingsUsed in solvent-based paints and coatings
AdhesivesActs as a solvent in adhesive formulations
Cleaning AgentsUtilized in cosmetic nail brush cleaners

Case Study 1: Use in Pharmaceutical Synthesis

A notable application of 1-nitropropane is its role as an intermediate in pharmaceutical synthesis. Research has demonstrated its effectiveness in synthesizing various active pharmaceutical ingredients (APIs) through nitration processes. For instance, studies have shown that modifying the nitro group can lead to compounds with enhanced biological activity.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment was conducted under Canada's Chemicals Management Plan, focusing on the ecological risks associated with 1-nitropropane. The findings indicated that while it poses certain health risks at high exposure levels, its overall ecological impact is minimal when used within regulated limits. The assessment concluded that it does not meet criteria for harmful substances under environmental laws .

Mechanism of Action

The mechanism of action of 1-nitropropane involves its reactivity as a nitroalkane. The nitro group (-NO₂) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, including reductions and substitutions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 131.6°C (269°F)
  • Flash Point : 35.6°C (96°F)
  • Ionization Energy (IE) : 10.78 ± 0.03 eV (evaluated)
  • Uses : Solvent, gasoline additive, rocket propellant, and component in paints and coatings .
  • Hazards : Flammable liquid; inhalation or exposure can cause headaches, nausea, and respiratory irritation .

The compound exhibits moderate reactivity due to the electron-withdrawing nitro (-NO₂) group, which influences its chemical behavior and stability .

Molecular and Physical Properties

Property 1-Nitropropane 1-Iodopropane 1-Chloropropane
Molecular Formula C₃H₇NO₂ C₃H₇I C₃H₇Cl
Molecular Weight 89.0932 g/mol 169.9922 g/mol 78.54 g/mol (calculated)
Boiling Point 131.6°C 131.6°C ~46.6°C*
Flash Point 35.6°C Not reported Not reported

Note: The boiling point of 1-chloropropane is derived from standard references, as the provided evidence lacks explicit data. The identical boiling points of 1-nitropropane and 1-iodopropane (131.6°C) in the evidence may reflect a discrepancy, as iodine derivatives typically have higher boiling points .

Ionization and Appearance Energies

Compound Ionization Energy (IE) Appearance Energy (AE) of Major Ions
1-Nitropropane 10.78 ± 0.03 eV C₃H₇⁺: 10.6 eV (EI method)
1-Iodopropane Not reported C₃H₇⁺: 9.84 ± 0.01 eV (PIPECO)

The nitro group in 1-nitropropane increases its ionization energy compared to halogenated derivatives, reflecting its higher stability and electron-withdrawing nature .

Chemical Reactivity and Hazards

  • 1-Nitropropane: The nitro group renders it less reactive toward nucleophiles but susceptible to reduction reactions. It decomposes under fire to release toxic gases (CO, NOₓ) .
  • 1-Iodopropane: The iodine substituent makes it prone to nucleophilic substitution (e.g., SN2 reactions).
  • 1-Chloropropane: Likely less toxic than nitro derivatives but still volatile and flammable. Limited hazard data is available in the evidence .

Analytical Data (Gas Chromatography)

1-Nitropropane exhibits distinct retention indices (RI) in gas chromatography:

  • Non-polar columns: RI = 1164–1183 .
  • Polar columns : RI = 988–1000 .

Comparable data for halogenated propanes is absent in the evidence, limiting direct analytical comparisons.

Limitations and Notes

  • Data Gaps : The evidence lacks detailed information on other nitroalkanes (e.g., nitroethane, 2-nitropropane), restricting comprehensive comparisons.
  • Safety Considerations : 1-Nitropropane poses significant fire and health risks, necessitating strict handling protocols compared to halogenated analogs .

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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